molecular formula C14H18N6O B563923 Abacavir-d4

Abacavir-d4

Cat. No.: B563923
M. Wt: 290.36 g/mol
InChI Key: MCGSCOLBFJQGHM-ZOTQTBSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abacavir-d4 involves the incorporation of deuterium atoms into the Abacavir molecule. One common method is the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine . The process includes several steps:

    Starting Material Preparation: The di-halo aminopyrimidine is prepared with specific functional groups.

    Cyclization: The starting material undergoes cyclization to form a key intermediate compound.

    Deuterium Incorporation: Deuterium atoms are introduced through specific reactions, replacing hydrogen atoms.

    Final Product Formation: The intermediate is reacted with cyclopropyl amine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Abacavir-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor. It is converted intracellularly to carbovir triphosphate, an analog of deoxyguanosine-5’-triphosphate (dGTP). This active metabolite inhibits HIV reverse transcriptase by competing with the natural substrate, leading to chain termination during viral DNA synthesis . The molecular targets include the reverse transcriptase enzyme and pathways involved in viral replication .

Properties

IUPAC Name

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-ZOTQTBSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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